Stibine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Stibine appears as a colorless gas with a disagreeable odor. A moderate fire hazard that may yield toxic fumes when heated above 392°F. Irritating to skin, eyes, and mucous membranes. Heavier than air. If exposed to prolonged fire or intense heat, the container may rupture violently or rocket.

Stibane is an antimony hydride and a mononuclear parent hydride. It is a conjugate base of a stibonium.

科学的研究の応用

Electrolytic Formation and Applications

Stibine formation through electrolytic reduction of aqueous antimony solutions is a significant area of research. Tomlinson (1964) explored this process, highlighting that the rate of stibine formation depends on factors such as total current and pH, with different cathode materials impacting the rate. This research is crucial for understanding stibine's electrolytic production and its applications in various industrial processes (Tomlinson, 1964).

Coordination Chemistry and Complex Formation

Developments in the coordination chemistry of stibine, including new ligand syntheses and coordination complexes, are vital. Greenacre, Levason, and Reid (2020) reviewed recent findings in this field, discussing the nature of metal-stibine bonds and emerging applications in catalysis and as sensors (Greenacre, Levason & Reid, 2020). Additionally, Levason and Reid (2006) provided insights into the metal complexes of tertiary monostibines and their properties (Levason & Reid, 2006).

Use in Chemical Beam Epitaxial Growth and Etching

Foord et al. (1998) investigated the use of stibine in chemical beam epitaxial growth, highlighting its straightforward handling and its similar surface reactivity pattern to arsine and phosphine. This research is significant for understanding stibine's role in the growth of semiconductor materials (Foord, Howard, McGrady & Davies, 1998).

Vapour Pressure and Thermodynamic Analysis

Research by Berka, Briggs, Millard, and Jolly (1960) on the vapour pressure of stibine contributes to understanding its physical properties and potential applications in various scientific fields, such as material science and thermodynamics (Berka, Briggs, Millard & Jolly, 1960).

Electrochemical Hydride Generation for Total Antimony Determination

The work of Ding and Sturgeon (1996) on electrochemical hydride generation for total antimony determination in natural waters shows stibine's role in environmental analysis and monitoring (Ding & Sturgeon, 1996).

Analysis of Stibine in Air

Cross (1979) developed a method for measuring stibine in air, crucial for occupational health and environmental monitoring. This research underscores stibine's significance in air quality assessment and public health (Cross, 1979).

特性

CAS番号 |

7803-52-3 |

|---|---|

製品名 |

Stibine |

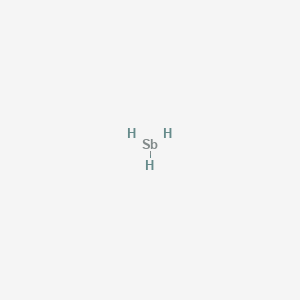

分子式 |

SbH3 H3S |

分子量 |

124.78 g/mol |

IUPAC名 |

stibane |

InChI |

InChI=1S/Sb.3H |

InChIキー |

OUULRIDHGPHMNQ-UHFFFAOYSA-N |

SMILES |

[SbH3] |

正規SMILES |

[SbH3] |

沸点 |

-1 °F at 760 mm Hg (NIOSH, 2016) -17 °C -18 °C -1°F |

Color/Form |

Colorless gas Thermally unstable gas, forming colorless liquid and crystals at liquid air temperature |

密度 |

5.100 g/L Relative density (water = 1): 2.26 (-25 °C) 4.31(relative gas density) |

引火点 |

Flammable gas NA (Gas) |

melting_point |

-126 °F (NIOSH, 2016) -88 °C -126°F |

その他のCAS番号 |

13940-35-7 20346-77-4 7803-52-3 |

物理的記述 |

Stibine appears as a colorless gas with a disagreeable odor. A moderate fire hazard that may yield toxic fumes when heated above 392°F. Irritating to skin, eyes, and mucous membranes. Heavier than air. If exposed to prolonged fire or intense heat, the container may rupture violently or rocket. COLOURLESS COMPRESSED GAS WITH PUNGENT ODOUR. Colorless gas with a disagreeable odor like hydrogen sulfide. |

ピクトグラム |

Flammable; Health Hazard |

賞味期限 |

Decomp slowly on standing at room temp; thermally less stable than arsine. |

溶解性 |

Slight (NIOSH, 2016) Slightly soluble in water 4.1 g/L at 0 °C in water The gas is slightly soluble in water. Soluble in ethanol Freely soluble in alcohol, carbon disulfide and other organic solvents Gas ... is very soluble in alcohol, carbon disulfide and organic solvents Solubility in water: poor Slight |

同義語 |

antimony hydride antimony trihydride stibine |

蒸気密度 |

Relative vapor density (air = 1): 4.4 4.31 |

蒸気圧 |

greater than 1 atm (NIOSH, 2016) >1 atm |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。